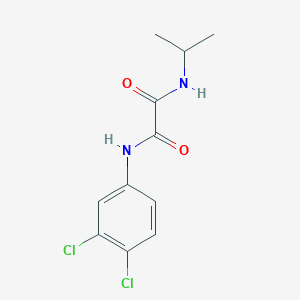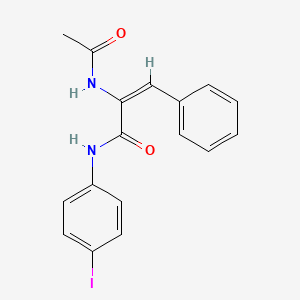![molecular formula C17H15BrN4O2S B4581718 N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4581718.png)
N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
説明
Synthesis Analysis
The synthesis of related compounds typically involves specific reactions between precursors like amino-thiazoles and various isocyanates or benzoyl compounds under controlled conditions. For instance, derivatives have been synthesized using reactions that form urea linkages, showcasing the versatility and specificity required in the chemical synthesis of such compounds (Vasdev et al., 2005).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of related compounds. These structures often reveal planar configurations, intramolecular hydrogen bonding, and specific orientations of the benzyl and thiadiazolyl groups, which contribute to the compound's chemical behavior and potential intermolecular interactions (S. Xin, 2006).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes nucleophilic substitution reactions and potential for formation of various derivatives through modifications at specific sites on the molecule. These reactions can significantly alter the compound's biological activity and physicochemical properties (S. Mataka et al., 1992).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure and can affect its application and stability (A. Sowmya et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are influenced by the compound's functional groups and molecular framework. Studies on similar compounds highlight the importance of specific substituents and structural motifs in determining these chemical properties (M. Hanif et al., 2012).
科学的研究の応用
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including structures related to the queried compound, have demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for Type II photodynamic therapy mechanisms. Such properties indicate their potential as Type II photosensitizers in the treatment of cancer, highlighting the therapeutic applications of these derivatives in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Genotoxicity Studies
Research on 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives, structurally similar to the target compound, has shown significant antimicrobial activity against various pathogenic microbes. Additionally, genotoxicity assessments of these compounds revealed low genotoxicity along with strong antimicrobial properties, suggesting their potential as antibiotics. This illustrates the utility of such derivatives in developing new antimicrobial agents with reduced genotoxic risks, an important consideration in pharmaceutical research (Al-Smadi et al., 2019).
Chemical Structure and Bioactivity
The study of bromophenol derivatives from the red alga Rhodomela confervoides, while not directly related to the queried compound, showcases the interest in bromophenol and thiadiazole derivatives for their unique structural and bioactive properties. Although these compounds were found inactive against several human cancer cell lines and microorganisms, the research demonstrates the ongoing exploration of such derivatives in understanding their bioactivity and potential applications in medical and chemical research (Zhao et al., 2004).
特性
IUPAC Name |
1-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2S/c1-24-14-8-3-2-7-13(14)19-16(23)20-17-22-21-15(25-17)10-11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVBJFKBTQMOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581639.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4581641.png)
![(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4581656.png)
![1-(1-adamantyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4581660.png)
![N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B4581681.png)

![2-[({3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4581692.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4581693.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4581705.png)
![N-[{[(4-chlorophenyl)sulfonyl]imino}(4-fluorophenyl)methyl]glycine](/img/structure/B4581713.png)

![1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate](/img/structure/B4581730.png)
![isopropyl 2-{[3-(2-naphthylsulfonyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4581734.png)
![N-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4581748.png)